N-(4-fluorophenyl)-4-(4-morpholinyl)benzamide
Overview
Description
N-(4-fluorophenyl)-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C17H17FN2O2 and its molecular weight is 300.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.12740595 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Microbial Activities
Research has explored the efficient synthesis of novel fluorinated Morpholine containing benzamide derivatives. These compounds have demonstrated potent antifungal and antibacterial activities, highlighting their potential as microbial agents. Their synthesis processes are noted for being eco-friendly, cost-effective, and yielding products in good to excellent quality, which could be beneficial for developing new antimicrobial drugs (Patharia et al., 2020).
Gastrokinetic Agents
Certain benzamides with a morpholine group, including variants related to N-(4-fluorophenyl)-4-(4-morpholinyl)benzamide, have been evaluated for their gastrokinetic activity. These compounds were found to enhance gastric emptying, with specific derivatives showing more potent activity than standard drugs without dopamine D2 receptor antagonistic activity. This suggests their potential use in treating gastrointestinal motility disorders (Kato et al., 1991).
Antifungal Applications
N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, including compounds with morpholine groups, have been synthesized and tested against major pathogens causing plant diseases. These studies suggest their potential application in agriculture as antifungal agents, highlighting a different facet of scientific research applications for benzamide derivatives (Weiqun et al., 2005).
Carbonic Anhydrase Inhibitors
Research into aromatic sulfonamide inhibitors of carbonic anhydrases has included compounds like 4-Sulfamoyl-N-(3-morpholinopropyl)benzamide. These studies have found that such compounds can exhibit nanomolar inhibitory concentrations against various carbonic anhydrase isoenzymes, indicating their potential in developing treatments for conditions involving these enzymes (Supuran et al., 2013).
Synthesis of Gefitinib
In pharmaceutical research, the synthesis of complex drugs like Gefitinib involves intermediate compounds related to this compound. These studies provide insights into the chemical processes involved in producing cancer treatment drugs, showcasing the role of morpholine-containing benzamides in medicinal chemistry (Jin et al., 2005).
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-morpholin-4-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c18-14-3-5-15(6-4-14)19-17(21)13-1-7-16(8-2-13)20-9-11-22-12-10-20/h1-8H,9-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHIIPTTWLTVSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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